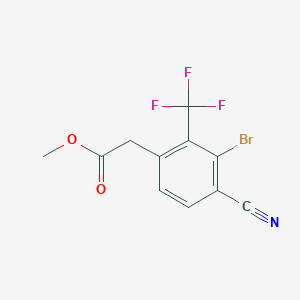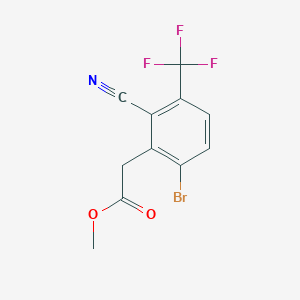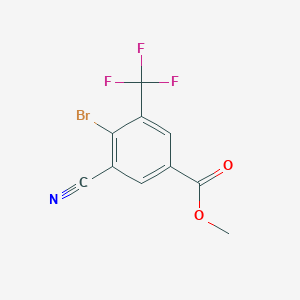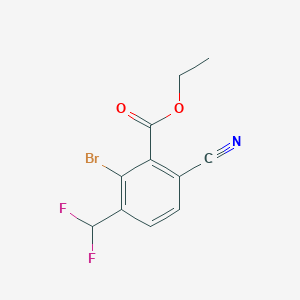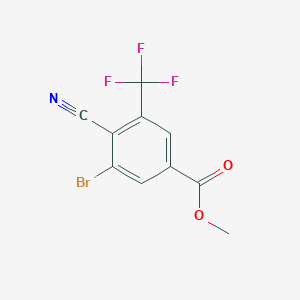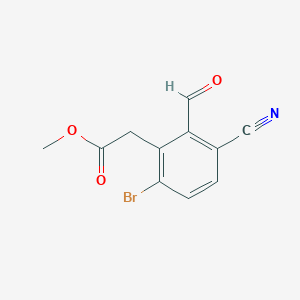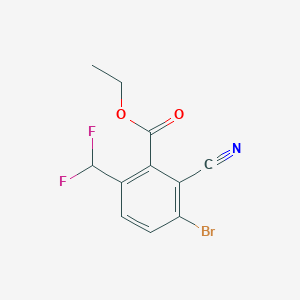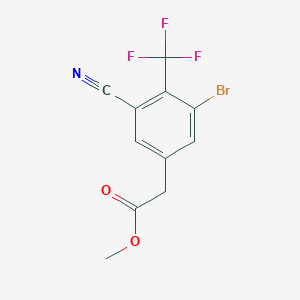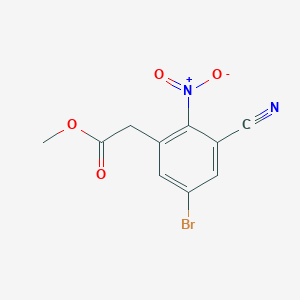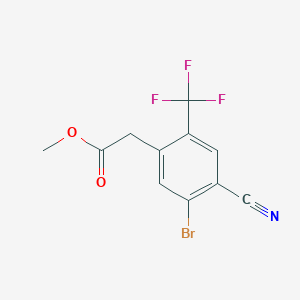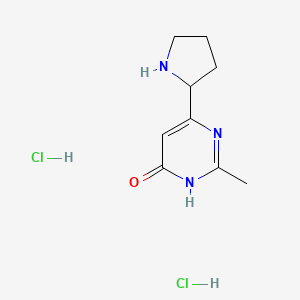
2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride
Übersicht
Beschreibung
2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3O . It is a derivative of pyrimidine, a six-membered ring with two nitrogen atoms, which is a fundamental structure in many biological compounds .
Chemical Reactions Analysis
The pyrrolidine ring in this compound is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, has been used to obtain a series of new derivatives .Physical And Chemical Properties Analysis
The molecular weight of 2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride is 252.14 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources retrieved.Wissenschaftliche Forschungsanwendungen
Anti-Fibrotic Activity
Pyrimidine derivatives have been studied for their potential anti-fibrotic effects. These compounds can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating a potential to develop new anti-fibrotic drugs .
Antimicrobial Properties
Some pyrimidine derivatives exhibit antimicrobial activities. This makes them candidates for the development of new antimicrobial agents that could be effective against various bacterial and fungal infections .
Antiviral Uses
The antiviral properties of pyrimidine derivatives make them useful in the research and development of treatments for viral infections. Their mechanism of action often involves interfering with viral replication processes .
Antitumor Potential
Pyrimidine derivatives have shown promise in cancer research due to their antitumor activities. They may work by targeting specific pathways involved in cancer cell proliferation and survival .
Plant Growth Stimulation
Certain pyrimidine derivatives have been found to stimulate plant growth. This application could be beneficial in agriculture to enhance crop yields and improve plant health .
Synthesis of Heterocyclic Compounds
Pyrimidine derivatives are used in the synthesis of novel heterocyclic compounds with potential biological activities. These synthesized compounds can serve as a basis for the development of various pharmaceutical agents .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential biological activities. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . Therefore, this compound could be a potential candidate for further pharmacological studies.
Wirkmechanismus
Target of Action
It’s worth noting that pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds with a pyrrolidine ring are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Result of Action
Some pyrrolidine derivatives have shown a pronounced plant growth stimulating effect .
Eigenschaften
IUPAC Name |
2-methyl-4-pyrrolidin-2-yl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-6-11-8(5-9(13)12-6)7-3-2-4-10-7;;/h5,7,10H,2-4H2,1H3,(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPHXCBSLOEBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




